Cas no 125093-93-8 (VIP ANTAGONIST)
Il VIP ANTAGONIST è un composto chimico selettivo progettato per inibire l'attività del peptide vasoattivo intestinale (VIP) attraverso il legame competitivo ai suoi recettori. Questo antagonista mostra alta affinità per i sottotipi VPAC1 e VPAC2, con un profilo farmacocinetico ottimizzato per studi in vitro e in vivo. La sua struttura molecolare garantisce stabilità e specificità, riducendo interazioni non target. Utilizzato principalmente nella ricerca neurofarmacologica, permette di studiare i meccanismi di segnalazione del VIP in patologie come infiammazioni croniche e disturbi neurologici. La purezza (>98%) e la bassa tossicità cellulare lo rendono adatto a applicazioni sperimentali rigorose.

VIP ANTAGONIST structure
Nome del prodotto:VIP ANTAGONIST
Numero CAS:125093-93-8
MF:C154H257N49O40S
MW:3467.05771136284
MDL:MFCD00080365
CID:152299
VIP ANTAGONIST Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Aspartamide,L-lysyl-L-prolyl-L-arginyl-L-arginyl-L-prolyl-L-tyrosyl-L-threonyl-L-a-aspartyl-L-asparaginyl-L-tyrosyl-L-threonyl-L-arginyl-L-leucyl-L-arginyl-L-lysyl-L-glutaminyl-L-methionyl-L-alanyl-L-valyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-asparaginyl-L-seryl-L-isoleucyl-L-leucyl-
- L-Aspartamide,L-lysyl-L-prolyl-L-arginyl-L-arginyl-L-prolyl-L-tyrosyl-L-threonyl-L-a-aspartyl-...
- L-Aspartamide,L-lysyl-L-prolyl-L-arginyl-L-arginyl-L-prolyl-L-tyrosyl-L-threonyl-L-a-aspartyl-L-asparaginyl-L-tyrosyl-L-threo
- H-Lys-Pro-Arg-Arg-Pro-Tyr-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2
- LYS-PRO-ARG-ARG-PRO-TYR-THR-ASP-ASN-TYR-THR-ARG-LEU-ARG-LYS-GLN-MET-ALA-VAL-LYS-LYS-TYR-LEU-ASN-SER-ILE-LEU-ASN-NH2
- 1-L-Lysine-2-L-proline-3-L-arginine-4-L-arginine-5-L-proline-6-L-tyrosine-vasoactive intestinal octacosapeptide (pig)
- VIPi
- VIP ANTAGONIST
- Vip-ne hybrid antag
- KPRRPYTDNYTRLRKQMAVKKYLNSILN-NH2
- Lys-Pro-Arg-arg-Pro-Tyr-vip(7-28)
- (VIP-neurotensin) hybrid antagonist
- VASOACTIVE INTESTINAL PEPTIDE ANTAGONIST
- (LYS1 PRO2 5 ARG3 4 TYR6)-VASOACTIVE &
- (lys1,pro2,5,arg3,4,tyr6)-vasoactive*intestinal P
- Lysyl-prolyl-arginyl-arginyl-prolyl-tyrosyl-vip(7-28)
- CID 102602038
- H-LYS-PRO-ARG-ARG-PRO-TYR-THR-ASP-ASN-TYR-THR-ARG-LEU-ARG-LYS-GLN-MET-ALA-VAL-LYS-LYS-TYR-LEU-ASN-SE
- Vasoactive intestinal octac
-
- MDL: MFCD00080365
- Inchi: 1S/C154H257N49O40S/c1-15-81(10)120(146(239)195-104(68-79(6)7)134(227)187-101(123(164)216)72-115(161)211)199-142(235)111(76-204)197-138(231)109(74-117(163)213)192-135(228)103(67-78(4)5)189-136(229)105(69-85-40-46-88(207)47-41-85)190-130(223)93(32-18-22-57-157)179-127(220)94(33-19-23-58-158)184-145(238)119(80(8)9)198-124(217)82(11)177-125(218)99(54-65-244-14)182-132(225)98(52-53-114(160)210)181-126(219)92(31-17-21-56-156)178-128(221)95(34-24-59-173-151(165)166)180-133(226)102(66-77(2)3)188-131(224)97(36-26-61-175-153(169)170)185-147(240)121(83(12)205)200-140(233)106(70-86-42-48-89(208)49-43-86)191-137(230)108(73-116(162)212)193-139(232)110(75-118(214)215)196-148(241)122(84(13)206)201-141(234)107(71-87-44-50-90(209)51-45-87)194-144(237)113-39-29-64-203(113)150(243)100(37-27-62-176-154(171)172)186-129(222)96(35-25-60-174-152(167)168)183-143(236)112-38-28-63-202(112)149(242)91(159)30-16-20-55-155/h40-51,77-84,91-113,119-122,204-209H,15-39,52-76,155-159H2,1-14H3,(H2,160,210)(H2,161,211)(H2,162,212)(H2,163,213)(H2,164,216)(H,177,218)(H,178,221)(H,179,220)(H,180,226)(H,181,219)(H,182,225)(H,183,236)(H,184,238)(H,185,240)(H,186,222)(H,187,227)(H,188,224)(H,189,229)(H,190,223)(H,191,230)(H,192,228)(H,193,232)(H,194,237)(H,195,239)(H,196,241)(H,197,231)(H,198,217)(H,199,235)(H,200,233)(H,201,234)(H,214,215)(H4,165,166,173)(H4,167,168,174)(H4,169,170,175)(H4,171,172,176)/t81-,82-,83+,84+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,119-,120-,121?,122?/m0/s1
- Chiave InChI: FBYWUGLFWCEKAN-LPTVATHXSA-N
- Sorrisi: S(C)CC[C@@H](C(N[C@@H](C)C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](CC1C=CC(=CC=1)O)C(N[C@H](C(N[C@@H](CC(N)=O)C(N[C@@H](CO)C(N[C@H](C(N[C@H](C(N[C@H](C(N)=O)CC(N)=O)=O)CC(C)C)=O)[C@@H](C)CC)=O)=O)=O)CC(C)C)=O)=O)CCCCN)=O)CCCCN)=O)C(C)C)=O)=O)NC([C@H](CCC(N)=O)NC([C@H](CCCCN)NC([C@H](CCCNC(=N)N)NC([C@H](CC(C)C)NC([C@H](CCCNC(=N)N)NC(C([C@@H](C)O)NC([C@H](CC1C=CC(=CC=1)O)NC([C@H](CC(N)=O)NC([C@H](CC(=O)O)NC(C([C@@H](C)O)NC([C@H](CC1C=CC(=CC=1)O)NC([C@@H]1CCCN1C([C@H](CCCNC(=N)N)NC([C@H](CCCNC(=N)N)NC([C@@H]1CCCN1C([C@H](CCCCN)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 54
- Conta accettatore di obbligazioni idrogeno: 50
- Conta atomi pesanti: 244
- Conta legami ruotabili: 121
- Complessità: 7940
- Superficie polare topologica: 1550
- XLogP3: -12.4
Proprietà sperimentali
- Densità: 1.48±0.1 g/cm3 (20 ºC 760 Torr),
VIP ANTAGONIST Informazioni sulla sicurezza
- WGK Germania:3
- RTECS:YW8000000
- Condizioni di conservazione:−20°C
VIP ANTAGONIST Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
AAPPTec | P002607-1mg |
Vasoactive Intestinal Peptide Antagonist |
125093-93-8 | 1mg |
$240.00 | 2024-07-19 | ||
AAPPTec | P002607-5mg |
Vasoactive Intestinal Peptide Antagonist |
125093-93-8 | 5mg |
$720.00 | 2024-07-19 | ||
abcr | AB477927-1mg |
VIP Antagonist; . |
125093-93-8 | 1mg |
€676.00 | 2025-02-16 | ||
A2B Chem LLC | AE34044-10mg |
H-LYS-PRO-ARG-ARG-PRO-TYR-THR-ASP-ASN-TYR-THR-ARG-LEU-ARG-LYS-GLN-MET-ALA-VAL-LYS-LYS-TYR-LEU-ASN-SER-ILE-LEU-ASN-NH2 |
125093-93-8 | 10mg |
$1512.00 | 2024-04-20 | ||
A2B Chem LLC | AE34044-1mg |
H-LYS-PRO-ARG-ARG-PRO-TYR-THR-ASP-ASN-TYR-THR-ARG-LEU-ARG-LYS-GLN-MET-ALA-VAL-LYS-LYS-TYR-LEU-ASN-SER-ILE-LEU-ASN-NH2 |
125093-93-8 | 1mg |
$383.00 | 2024-04-20 | ||
abcr | AB477927-0.5mg |
VIP Antagonist; . |
125093-93-8 | 0.5mg |
€376.00 | 2024-08-03 | ||
abcr | AB477927-0,5 mg |
VIP Antagonist; . |
125093-93-8 | 05mg |
€376.00 | 2023-04-20 | ||
AAPPTec | P002607-10mg |
Vasoactive Intestinal Peptide Antagonist |
125093-93-8 | 10mg |
$1.200.00 | 2024-07-19 | ||
abcr | AB477927-1 mg |
VIP Antagonist; . |
125093-93-8 | 1mg |
€635.00 | 2023-04-20 | ||
abcr | AB477927-0.50,5mg |
VIP Antagonist; . |
125093-93-8 | 0.50,5mg |
€376.00 | 2024-04-20 |
VIP ANTAGONIST Letteratura correlata
-
C. L. Charron,J. L. Hickey,T. K. Nsiama,D. R. Cruickshank,W. L. Turnbull,L. G. Luyt Nat. Prod. Rep. 2016 33 761
-
Ying Yu,Hongzhang Zhang,Xiaofei Yang,Yuqing Chen,Ziyang Jia,Jingwang Yan,Huamin Zhang,Xianfeng Li J. Mater. Chem. A 2018 6 24066
-
3. Detection and lifetime of the triplet state of acetone in solutionG. Porter,R. W. Yip,J. M. Dunston,A. J. Cessna,S. E. Sugamori Trans. Faraday Soc. 1971 67 3149
-
Yongyi Jiang,Jinkai Hao,Ming Hou,Shaojing Hong,Wei Song,Baolian Yi,Zhigang Shao Sustainable Energy Fuels 2017 1 1405
-
5. CCCXIX.—The influence of nitro-groups on the reactivity of substituents in the benzene nucleus. Part VIII. 2 : 3- and 2 : 5-Dinitro-p-chlorotoluenesJames Kenner,Charles William Tod,Ernest Witham J. Chem. Soc. Trans. 1925 127 2343
125093-93-8 (VIP ANTAGONIST) Prodotti correlati
- 1804261-38-8(3-(Hydroxymethyl)-5-nitrophenylpropanoic acid)
- 361168-09-4(N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxypropanamide)
- 1200606-60-5(1-ethyl-1H-Imidazol-4-amine)
- 2227707-66-4((2R)-4-(quinolin-3-yl)butan-2-ol)
- 4137-10-4(Dimethylammonium Dimethylcarbamate)
- 7145-63-3(Tetradecanoic acid,2-amino-)
- 1807004-56-3(5-Bromomethyl-4-chloro-2-hydroxypyridine)
- 2411312-41-7(2-chloro-N-methyl-N-{[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl}acetamide)
- 1807415-21-9(4-Bromo-3-(1-bromo-2-oxopropyl)cinnamic acid)
- 2361809-92-7(N-2-(4-cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl-N-ethylprop-2-enamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:125093-93-8)VIP ANTAGONIST

Purezza:99%/99%
Quantità:10mg/25mg
Prezzo ($):232.0/439.0